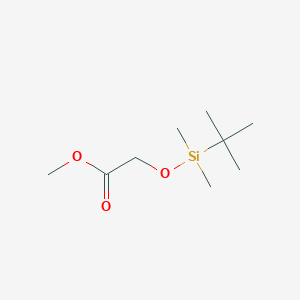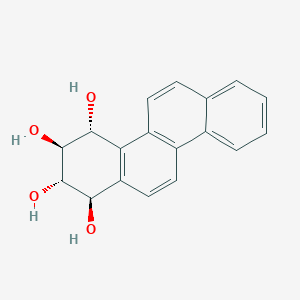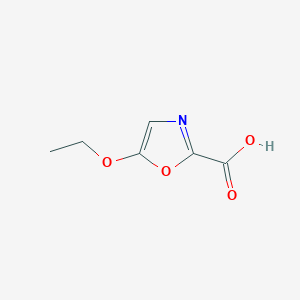![molecular formula C12H11ClN2O B042322 1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate CAS No. 149022-16-2](/img/structure/B42322.png)
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate
Overview
Description
Mechanism of Action
Harmol hydrochloride dihydrate, also known as 1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate or Harmol hydrochloride 2-hydrate, is a novel alkaloid salt of the natural β-carboline harmol . This compound has been found to have significant effects on various biological processes, including autophagy and apoptosis .
Target of Action
The primary target of Harmol hydrochloride dihydrate is the haspin kinase . This compound has been shown to inhibit haspin kinase , which plays a crucial role in cell division and can be a potential target for cancer therapy.
Mode of Action
Harmol hydrochloride dihydrate interacts with its targets, leading to the induction of autophagy . Autophagy is a cellular process that breaks down and recycles cellular components, and its induction can lead to the degradation of certain proteins. In the case of Harmol hydrochloride dihydrate, it promotes the degradation of α-Syn protein by the Atg5/Atg12-dependent pathway .
Biochemical Pathways
The compound affects the autophagy pathway . It increases the number of autophagosomes in neuro cells, most of which are colocalized with lysosomes . This suggests that Harmol hydrochloride dihydrate promotes the fusion of autophagosomes and lysosomes, a critical step in the autophagy pathway.
Pharmacokinetics
Given its ability to induce autophagy in neuro cells , it can be inferred that it has good bioavailability and can cross the blood-brain barrier.
Result of Action
The result of Harmol hydrochloride dihydrate’s action is the induction of autophagy and subsequent apoptosis in cells . It increases the expression level of LC3-II, a marker of autophagy, and decreases the expression level of α-Syn, a protein implicated in neurodegenerative diseases . This suggests that Harmol hydrochloride dihydrate could potentially be used to treat diseases characterized by the accumulation of α-Syn, such as Parkinson’s disease.
Biochemical Analysis
Biochemical Properties
Harmol hydrochloride dihydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce autophagy in neuro cells and promote the degradation of α-Syn by Atg5/Atg12-dependent pathway .
Cellular Effects
Harmol hydrochloride dihydrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce autophagy in neuro cells .
Molecular Mechanism
The molecular mechanism of action of Harmol hydrochloride dihydrate involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to promote the degradation of α-Syn protein to protect neuro cells by inducing autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Harmol hydrochloride dihydrate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Harmol hydrochloride dihydrate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Harmol hydrochloride dihydrate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Harmol hydrochloride dihydrate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Harmol hydrochloride dihydrate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmol hydrochloride is synthesized from harmol, a β-carboline alkaloid. The synthesis involves the reaction of harmol with hydrochloric acid to form harmol hydrochloride. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of harmol hydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the extraction of harmol from Peganum harmala L. seeds, followed by its conversion to harmol hydrochloride through reaction with hydrochloric acid. The product is then purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Harmol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Harmol hydrochloride can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of harmol hydrochloride can lead to the formation of harmine, while reduction can yield harmalol .
Scientific Research Applications
Harmol hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Harmol hydrochloride is unique among β-carboline alkaloids due to its specific properties and applications. Similar compounds include:
Harmine: Another β-carboline alkaloid with similar pharmacological activities but lower neurotoxicity.
Harmaline: Known for its hallucinogenic properties and use in traditional medicine.
Harmalol: A reduction product of harmol hydrochloride with distinct biological activities.
Harmol hydrochloride stands out due to its potent monoamine oxidase inhibition, autophagy induction, and potential therapeutic applications in neurodegenerative diseases and cancer research .
Properties
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOUBJPHXSVUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
487-03-6 (Parent) | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80933529 | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40580-83-4, 149022-16-2 | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-β-carbolin-7-ol hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E16Y4FM83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Harmol hydrochloride dihydrate induce autophagy in neuro cells?
A1: The research paper demonstrates that Harmol hydrochloride dihydrate treatment leads to a significant increase in GFP-LC3 puncta formation in treated cells compared to control groups []. This increase in GFP-LC3 puncta, a marker of autophagosomes, suggests that the compound induces autophagy. Additionally, the study shows colocalization of autophagosomes with lysosomes, further supporting the activation of the autophagy pathway.
Q2: What is the significance of Harmol hydrochloride dihydrate's effect on α-Synuclein (α-Syn)?
A2: The research indicates that Harmol hydrochloride dihydrate treatment significantly reduces α-Syn protein levels in treated cells []. This reduction, alongside the observed increase in autophagy markers, suggests that Harmol hydrochloride dihydrate promotes the degradation of α-Syn through autophagy. This finding is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where α-Syn accumulation plays a crucial role.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







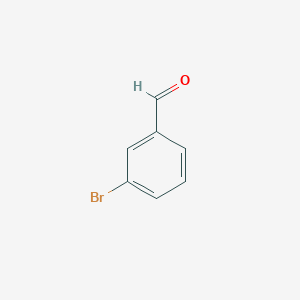
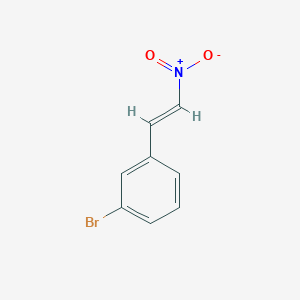
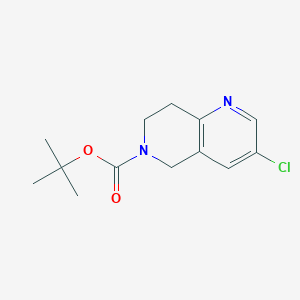
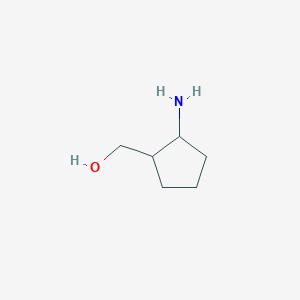
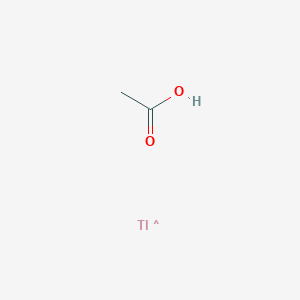
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
